BenchChemオンラインストアへようこそ!

3-Chlorobenzhydrazide

Coordination Chemistry Inorganic Synthesis Structure-Activity Relationship

Select 3-Chlorobenzhydrazide to lock in trans-geometry copper(II) complexes: the meta‑chloro substituent reliably delivers the trans‑isomer, unlike ortho/para regioisomers, enabling rational design in catalysis, materials science, and bioinorganic chemistry. This building block also empowers thiosemicarbazides 16‑fold more potent than ampicillin against B. cereus, α‑glucosidase inhibitors (IC₅₀ 3.12 µM, 2.7× acarbose), and VEGFR‑2 inhibitors (IC₅₀ 0.75 µM, outperforming sorafenib). Supplied as a white crystalline solid with ≥98% purity. Bulk quantities and custom synthesis available on request.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 1673-47-8
Cat. No. B158826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzhydrazide
CAS1673-47-8
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NN
InChIInChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
InChIKeyPHRDZSRVSVNQRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobenzhydrazide (CAS 1673-47-8) Procurement Guide: Sourcing and Differentiating the Meta-Chloro Building Block for Medicinal Chemistry


3-Chlorobenzhydrazide (C7H7ClN2O, MW 170.60 g/mol) is a crystalline solid (melting point 155–156 °C) from the 3-halobenzoic acid hydrazide class [1]. Its structure features a hydrazide group inclined at a dihedral angle of 32.30° relative to the benzene ring [2]. It is soluble in hot water and alcoholic solvents, but has poor solubility in non-polar media . It serves as a versatile building block in medicinal chemistry and agrochemical research, with established use as an intermediate for synthesizing bioactive hydrazones, thiosemicarbazides, and metal complexes .

Why 3-Chlorobenzhydrazide Cannot Be Substituted with 2- or 4-Chloro Analogs in Coordination Chemistry


The position of the chloro substituent on the benzohydrazide core dictates the geometry of its metal complexes, making regioisomers non-interchangeable. The 3-chloro (meta) substitution forces the formation of a trans-isomer when complexed with copper(II) at pH > 10, whereas the 2-chloro (ortho) derivative yields a cis-isomer [1]. This geometric divergence directly impacts the complex's electronic properties, ionicity, and ultimately, its pharmacological and catalytic behavior [2]. Therefore, substituting with a 2- or 4-chlorobenzhydrazide cannot replicate the specific coordination chemistry outcomes of the 3-chloro variant.

Quantitative Differentiation of 3-Chlorobenzhydrazide vs. Comparators: Key Evidence for Scientific Selection


Geometric Isomerism in Copper(II) Complexes: 3-Chloro vs. 2-Chloro

When complexed with copper(II) ions in a 1:2 ratio at pH > 10, 3-chlorobenzhydrazide selectively forms a trans-isomer, in stark contrast to its 2-chloro analog, which forms a cis-isomer [1]. This geometric divergence is a direct consequence of the chloro substituent's position on the benzene ring and is not observed with the para-substituted variant, which also forms a trans-isomer but differs in electronic properties [2].

Coordination Chemistry Inorganic Synthesis Structure-Activity Relationship

Enhanced Antibacterial Potency of a 3-Chlorobenzhydrazide Derivative Against B. cereus

A specific derivative synthesized from 3-chlorobenzhydrazide, 1-(3-chlorobenzoyl)-4-(3,5-dichlorophenyl)thiosemicarbazide, demonstrated exceptional potency against Bacillus cereus ATCC 10876. This compound was 16 times more active than ampicillin and 8 times more active than cefuroxime [1]. This activity profile is specific to derivatives of this meta-chloro scaffold.

Antibacterial Thiosemicarbazide Medicinal Chemistry

High Synthetic Yield of a Bioactive 3-Chloro-Benzohydrazide Derivative

A 3-chloro-N'-pentanoylbenzohydrazide derivative was synthesized with a high yield of 92%, demonstrating the efficient synthetic accessibility of compounds derived from 3-chlorobenzhydrazide [1]. This same derivative, compound 1, exhibited potent α-glucosidase inhibition with an IC50 of 3.12 ± 0.10 µM, which is 2.7 times more potent than the standard drug acarbose (IC50 = 8.52 ± 0.10 µM) [1]. The high yield combined with the significant potency improvement makes this scaffold a practical choice for medicinal chemistry optimization.

Organic Synthesis α-Glucosidase Inhibitor Medicinal Chemistry

Selective Ioncity Trend in Copper Complexes: Meta vs. Ortho/Para Substitution

X-ray absorption near-edge structure (XANES) studies on a series of monosubstituted benzhydrazide copper complexes revealed a consistent trend in ionicity: the order of ionicity for the substituted complexes increases as para > meta > ortho [1]. This means that the 3-chloro (meta) substituted complex possesses a distinct and predictable level of ionicity that is different from both the 2-chloro (ortho) and 4-chloro (para) variants. The 3-chloro complex is less ionic than the parent unsubstituted complex, a property shared with the other chloro- and nitro-substituted analogs, but the specific ionicity value is determined by its position in the para > meta > ortho sequence [1].

Coordination Chemistry Electronic Properties XANES

Potent Anticancer Activity of a 3-Chlorobenzhydrazide-Derived Hydrazone Against VEGFR-2

A hydrazone derivative synthesized from 3-chlorobenzhydrazide, designated as compound 11g, exhibited potent inhibitory activity against the VEGFR-2 kinase, a key target in cancer angiogenesis. This compound demonstrated an IC50 of 0.75 μM, which is 1.72 times more potent than the clinically approved multi-kinase inhibitor sorafenib (IC50 = 1.29 μM) . This demonstrates that the 3-chlorobenzhydrazide scaffold can be elaborated to yield inhibitors with superior potency against a clinically validated cancer target.

Anticancer Kinase Inhibitor VEGFR-2

Broad-Spectrum Anticancer Potency of a 3-Chlorobenzhydrazide Derivative Against Multiple Cell Lines

The derivative 3-chloro-N'-(2-hydroxybenzylidene) benzohydrazide (CHBH) demonstrated significant antiproliferative activity across a panel of human cancer cell lines. The compound's potency varied by cell type, with IC50 values at 72 hours of approximately 0.95 μM against colon cancer HT-29 cells, 2.4 μM against lung cancer A549 cells, and 6.5 μM against melanoma A2058 cells [1]. This differential sensitivity profile highlights the potential of this specific 3-chlorobenzhydrazide derivative to be optimized for particular cancer indications, showcasing the scaffold's versatility in generating cell-selective agents.

Anticancer Cytotoxicity LSD1 Inhibitor

Optimal Research Applications for 3-Chlorobenzhydrazide (CAS 1673-47-8)


Designing Metal Complexes with Predictable Geometric Isomerism

Researchers developing copper-based coordination compounds should select 3-chlorobenzhydrazide when a trans-isomer is desired. As established by Mikhailov (1994) [1], the 3-chloro substitution reliably yields trans-geometry with copper(II), a predictable outcome not achievable with the ortho-substituted analog. This enables rational design of metal complexes for applications in catalysis, materials science, or bioinorganic chemistry.

Synthesis of Novel Antibacterial Agents Targeting Gram-Positive Bacteria

Medicinal chemists focused on combating drug-resistant Gram-positive infections should consider 3-chlorobenzhydrazide as a core scaffold. Thiosemicarbazide derivatives synthesized from this building block have demonstrated potency up to 16-fold greater than ampicillin against B. cereus [2]. This established structure-activity relationship (SAR) provides a strong foundation for lead optimization programs aiming to develop new antibiotics.

Development of Potent α-Glucosidase Inhibitors for Metabolic Disorders

Drug discovery teams working on type 2 diabetes or other metabolic diseases can leverage 3-chlorobenzhydrazide to create potent α-glucosidase inhibitors. As demonstrated by Khan et al. (2023) [3], a derivative achieved an IC50 of 3.12 µM, which is 2.7 times more potent than the standard drug acarbose. This, combined with a high synthetic yield (92%), makes it an efficient and effective starting point for generating new lead compounds.

Investigating VEGFR-2 Kinase Inhibition in Cancer Research

Oncology researchers exploring angiogenesis inhibitors should evaluate hydrazone derivatives of 3-chlorobenzhydrazide. A specific derivative (compound 11g) has been shown to inhibit VEGFR-2 with an IC50 of 0.75 µM, outperforming the benchmark drug sorafenib (IC50 = 1.29 µM) in a head-to-head comparison . This indicates the scaffold's potential for developing more potent anti-angiogenic therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chlorobenzhydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.